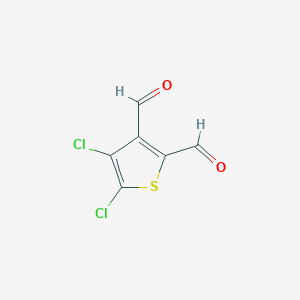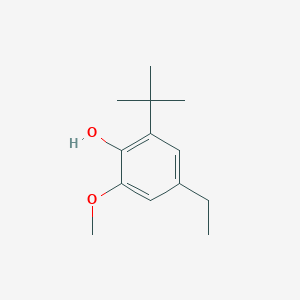![molecular formula C12H11NO2 B11896477 3-Methyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one CAS No. 882041-51-2](/img/structure/B11896477.png)
3-Methyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 3-Metil-espiro[furano-2(5H),3'-[3H]indol]-2'(1'H)-ona es un compuesto heterocíclico que presenta un enlace espiro entre una unidad de furano y una de indol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la 3-Metil-espiro[furano-2(5H),3'-[3H]indol]-2'(1'H)-ona típicamente involucra la ciclización de precursores apropiados bajo condiciones controladas. Un método común implica la reacción de un derivado de furano con un derivado de indol en presencia de un catalizador adecuado. Las condiciones de reacción a menudo incluyen temperaturas moderadas y atmósferas inertes para evitar reacciones secundarias no deseadas .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la cristalización y la cromatografía para obtener el compuesto en alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
La 3-Metil-espiro[furano-2(5H),3'-[3H]indol]-2'(1'H)-ona puede someterse a diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir formas reducidas del compuesto.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan a menudo.
Sustitución: Los reactivos como los halógenos, los agentes alquilantes y los nucleófilos se emplean bajo diversas condiciones.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir una variedad de derivados sustituidos .
Aplicaciones Científicas De Investigación
La 3-Metil-espiro[furano-2(5H),3'-[3H]indol]-2'(1'H)-ona tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible agente terapéutico debido a sus características estructurales únicas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de la 3-Metil-espiro[furano-2(5H),3'-[3H]indol]-2'(1'H)-ona implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Las vías y dianas exactas dependen de la aplicación y el contexto de uso específicos .
Comparación Con Compuestos Similares
Compuestos similares
- 3-Metil-4-(2-propenil)-espiro[furano-2(5H),3'-[3H]indol]-2'(1'H)-ona
- 4-Bromo-1'-metil-3-fenil-espiro[furano-2(5H),3'-[3H]indol]-2'(1'H)-ona
- 1',3-Dimetil-4-(2-propenil)-espiro[furano-2(5H),3'-[3H]indol]-2'(1'H)-ona
Unicidad
La 3-Metil-espiro[furano-2(5H),3'-[3H]indol]-2'(1'H)-ona es única debido a su enlace espiro específico y la presencia de unidades de furano e indol. Esta combinación confiere propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Número CAS |
882041-51-2 |
|---|---|
Fórmula molecular |
C12H11NO2 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
4'-methylspiro[1H-indole-3,5'-2H-furan]-2-one |
InChI |
InChI=1S/C12H11NO2/c1-8-6-7-15-12(8)9-4-2-3-5-10(9)13-11(12)14/h2-6H,7H2,1H3,(H,13,14) |
Clave InChI |
OARQBMWKFKUXMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCOC12C3=CC=CC=C3NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-4-thioxo-1,4-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11896404.png)
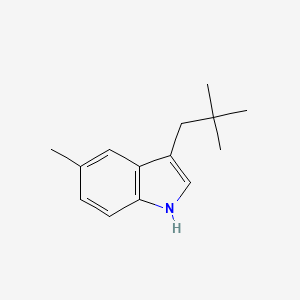



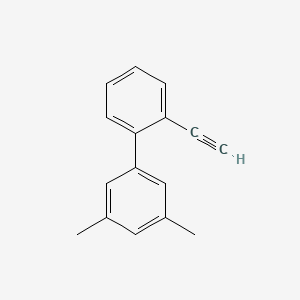

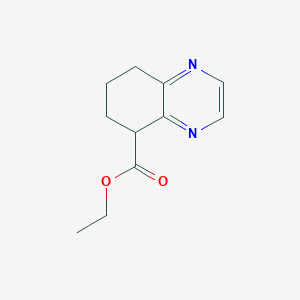
![1'-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11896457.png)

